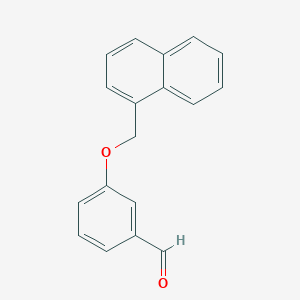

2-Oxo-2-phenylethyl 2-aminobenzoate

Descripción general

Descripción

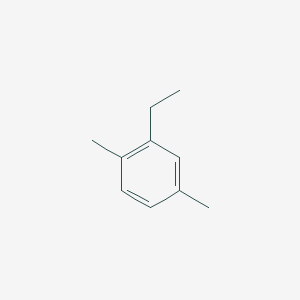

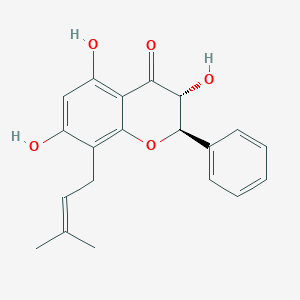

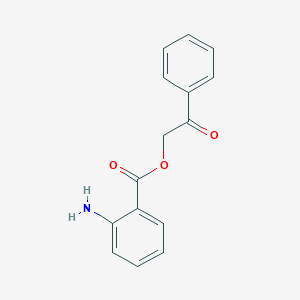

2-Oxo-2-phenylethyl 2-aminobenzoate is a chemical compound with the molecular formula C15H13NO3 . It has a molecular weight of 255.269 g/mol . This compound is used for research purposes.

Synthesis Analysis

The synthesis of 2-oxo-2-phenylethyl-2-aminobenzoate (OPA) involves starting with the appropriate components . The compound is synthesized via a multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2-phenylethyl 2-aminobenzoate include a molecular weight of 255.26900, a density of 1.242g/cm3, a boiling point of 460.4ºC at 760mmHg, and a melting point of 119-123ºC .Aplicaciones Científicas De Investigación

Synthesis of Conducting Polymers

“2-Oxo-2-phenylethyl 2-aminobenzoate” (OPA) is used in the synthesis of conducting polymers. In a study, OPA was synthesized and then polymerized to obtain poly(OPA). This polymer was then used to create a poly(OPA)/Bentonite (BNT) nanocomposite . The electrical conductivity of this nanocomposite was also investigated .

Use in Rechargeable Batteries

Conducting polymers, such as the ones synthesized from OPA, are used in scientific studies for rechargeable batteries .

Construction of Electronic Devices

These conducting polymers are also widely used in the construction of sensors, diodes, transistors, and microelectronic devices .

Production of Modified Electrodes

OPA-based polymers find application in the production of modified electrodes .

Use in Electronic Display Panels

The conducting polymers synthesized from OPA can be used in electronic display panels .

Biochemical Analyses

Propiedades

IUPAC Name |

phenacyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYWUFWEFSCIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395635 | |

| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130627-10-0 | |

| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary chemical reaction involving 2-oxo-2-phenylethyl 2-aminobenzoate discussed in the research?

A1: The primary reaction explored is the rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate to form 2-phenyl-2-hydroxymethyl-2,3-dihydroquinazolin-4(1H)-one. [] This rearrangement represents a synthetic route to dihydroquinazolinone derivatives, which are important heterocyclic compounds with various biological activities.

Q2: Did the research find that the rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate always yield the desired dihydroquinazolinone product?

A2: No, the research demonstrated that the reaction's success is dependent on the structure of the starting compound. For instance, when 2-oxopropyl 2-aminobenzoate, 2-oxo-2-phenylethyl 2-aminobenzoate, and 3,3-dimethyl-2-oxobutyl 2-aminobenzoate, along with some of their N-methyl and N-phenyl analogues, were tested, only specific cases resulted in the expected dihydroquinazolinone products, and even then, in limited yields. [] This highlights the importance of structural features in governing the reaction pathway. The study also confirmed the structure of the formed dihydroquinazolin-4(1H)-one skeleton through X-ray analysis. []

Q3: Beyond the rearrangement reaction, was there another application of 2-oxo-2-phenylethyl 2-aminobenzoate investigated in the research?

A3: Yes, 2-oxo-2-phenylethyl 2-aminobenzoate was also used as a monomer to synthesize its corresponding polymer, poly(2-oxo-2-phenylethyl 2-aminobenzoate), using ammonium peroxydisulfate as an initiator. [] This polymer was then used to create a nanocomposite by incorporating bentonite via intercalation. [] The research characterized the resulting nanocomposite, examining its thermal properties and morphology. The electrical conductivity of the nanocomposite was also assessed. [] This exploration indicates the potential of 2-oxo-2-phenylethyl 2-aminobenzoate and its derivatives in material science and engineering applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.